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Introduction
Disorazol A is a potent polyketide macrolide that was first isolated in 1994 from the

fermentation broth of the myxobacterium Sorangium cellulosum[1][2]. It belongs to a family of

at least 29 closely related natural products[2][3]. Possessing a unique macrocyclic structure

with two oxazole rings, Disorazol A has garnered significant attention in the scientific

community for its exceptionally high cytotoxicity against a broad range of cancer cell lines, with

activity observed at picomolar concentrations[1][4][5]. Its potent biological activity stems from

its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell

cycle arrest and apoptosis[1][4]. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and biological activities of Disorazol A, along

with insights into its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties
Disorazol A is a macrocyclic dilactone with a complex stereochemical architecture[1]. The core

structure is a 26-membered ring to which two oxazole rings are attached[1]. The molecular

formula for Disorazol A is C43H54N2O10[6].

Table 1: Physicochemical Properties of Disorazol A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15559237?utm_src=pdf-interest
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://en.wikipedia.org/wiki/Disorazol
https://pubs.rsc.org/en/content/articlelanding/2009/np/b813799b
https://pubs.rsc.org/en/content/articlelanding/2009/np/b813799b
https://pubmed.ncbi.nlm.nih.gov/19387496/
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://en.wikipedia.org/wiki/Disorazol
https://pubmed.ncbi.nlm.nih.gov/15104246/
https://journals.asm.org/doi/10.1128/spectrum.00730-23
https://en.wikipedia.org/wiki/Disorazol
https://pubmed.ncbi.nlm.nih.gov/15104246/
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://en.wikipedia.org/wiki/Disorazol
https://en.wikipedia.org/wiki/Disorazol
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Disorazol-A
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 758.9 g/mol [6]

Molecular Formula C43H54N2O10 [6]

XLogP3 8.3 [6]

Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor

Count
12 [6]

Rotatable Bond Count 11 [6]

Exact Mass 758.37784592 Da [6]

Monoisotopic Mass 758.37784592 Da [6]

Biological Activity and Mechanism of Action
Disorazol A exhibits potent cytotoxic and antifungal activities[1]. Its primary mechanism of

action in eukaryotic cells is the disruption of microtubule polymerization[1][4].

Microtubule Destabilization
Disorazol A acts as a potent microtubule-destabilizing agent[1][4]. It inhibits the polymerization

of tubulin into microtubules, leading to a depletion of the microtubular network within the cell[4].

This disruption of the cytoskeleton is a key event that triggers downstream cellular effects. The

interaction of Disorazols with tubulin is distinct from other well-known microtubule inhibitors,

suggesting a unique binding site[7].

Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, a structure essential for chromosome

segregation during cell division, Disorazol A causes cells to arrest in the G2/M phase of the

cell cycle[4][7]. This arrest prevents the cells from completing mitosis and proliferating.

Induction of Apoptosis
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Prolonged G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to

the activation of the apoptotic cascade[1][4]. Key events in Disorazol A-induced apoptosis

include the activation of caspase-3 and an accumulation of the p53 tumor suppressor protein in

the nucleus[4].

Proposed Signaling Pathway of Disorazol A-Induced Apoptosis
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Proposed Signaling Pathway of Disorazol A-Induced Apoptosis

Cytotoxicity Data
Disorazol A1 has demonstrated remarkable cytotoxicity against a variety of human cancer cell

lines, with IC50 values in the picomolar range. This makes it one of the most potent cytotoxic

natural products discovered[5][8].

Table 2: In Vitro Cytotoxicity of Disorazol A1

Cell Line Cancer Type IC50 (pM) Source

Various Cancer Cell

Lines

Panel of cancer cell

lines
2 - 42 [5][8]

Multidrug-Resistant

KB line
Cervical Carcinoma In the picomolar range [4][5]

It is important to note that due to its extreme cytotoxicity and instability, Disorazol A itself is not

currently used directly as a clinical drug[1]. However, its potent activity makes it a valuable lead

compound for the development of novel anticancer agents, including its potential use as a

payload for antibody-drug conjugates (ADCs)[9].

Experimental Protocols
While specific, detailed experimental protocols from the original publications are not fully

accessible, this section outlines the general methodologies for key experiments cited in the

literature for the characterization of Disorazol A.

Isolation of Disorazol A
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General Workflow for Isolation and Screening of Disorazols
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General Workflow for Isolation and Screening of Disorazols

Disorazols are typically isolated from large-scale fermentation of Sorangium cellulosum[5][10].

The general procedure involves:

Fermentation: Culturing the myxobacterium in a suitable nutrient medium to produce the

secondary metabolites.

Extraction: Extracting the fermentation broth with an organic solvent (e.g., ethyl acetate) to

partition the desired compounds.
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Purification: Subjecting the crude extract to various chromatographic techniques, such as

thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to

isolate the individual Disorazol congeners[5].

Structure Elucidation: Characterizing the purified compounds using spectroscopic methods

like nuclear magnetic resonance (NMR) and mass spectrometry (MS), and in some cases, X-

ray crystallography, to determine their chemical structures[5][10].

Cytotoxicity Assays
To determine the concentration at which a compound inhibits cell growth by 50% (IC50),

standard cytotoxicity assays are employed. These typically involve:

Cell Culture: Seeding cancer cells in multi-well plates and allowing them to adhere overnight.

Compound Treatment: Treating the cells with a serial dilution of Disorazol A for a specified

period (e.g., 72 hours).

Viability Assessment: Measuring cell viability using a colorimetric or fluorometric assay, such

as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB

(sulforhodamine B) assay.

Data Analysis: Plotting cell viability against compound concentration and calculating the IC50

value from the dose-response curve.

Tubulin Polymerization Assay
The effect of Disorazol A on tubulin polymerization can be assessed in vitro:

Reaction Mixture: Preparing a reaction mixture containing purified tubulin in a polymerization

buffer.

Initiation of Polymerization: Initiating polymerization by raising the temperature (e.g., to

37°C).

Measurement: Monitoring the increase in absorbance at 340 nm over time, which

corresponds to the extent of tubulin polymerization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://journals.asm.org/doi/10.1128/spectrum.00730-23
https://journals.asm.org/doi/10.1128/spectrum.00730-23
https://pubmed.ncbi.nlm.nih.gov/37318329/
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition Analysis: Performing the assay in the presence of varying concentrations of

Disorazol A to determine its inhibitory effect on the rate and extent of polymerization.

Cell Cycle Analysis
Flow cytometry is used to analyze the effect of Disorazol A on the cell cycle distribution:

Cell Treatment: Treating cells with Disorazol A for a defined period.

Cell Fixation: Harvesting and fixing the cells in ethanol.

DNA Staining: Staining the cellular DNA with a fluorescent dye, such as propidium iodide.

Flow Cytometry: Analyzing the DNA content of the cells using a flow cytometer.

Data Interpretation: Quantifying the percentage of cells in each phase of the cell cycle (G1,

S, G2/M) to identify any cell cycle arrest.

Conclusion
Disorazol A is a remarkably potent natural product with a unique chemical structure and a

well-defined mechanism of action centered on the disruption of microtubule dynamics. Its

extraordinary cytotoxicity against cancer cells underscores its potential as a lead compound in

the development of next-generation anticancer therapies. Further research into the synthesis of

more stable and equally potent analogs, as well as their application in targeted drug delivery

systems like ADCs, holds significant promise for future cancer treatment strategies. The

detailed understanding of its chemical and biological properties provided in this guide serves as

a valuable resource for researchers dedicated to advancing the field of oncology drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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